crenatoside

Antioxidant LDL oxidation Cardiovascular

Crenatoside (CAS 145985-09-7) is a phenylethanoid glycoside first isolated from the aerial parts of the parasitic plant Orobanche crenata and characterized by a fused 1,4-dioxane motif linking a caffeoyl ester to a 3,4-dihydroxyphenylethanol aglycone. Its molecular formula is C29H34O15 with a molecular weight of 622.57 g/mol.

Molecular Formula C11H12N2
Molecular Weight 0
CAS No. 145985-09-7
Cat. No. B1175120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecrenatoside
CAS145985-09-7
Molecular FormulaC11H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crenatoside CAS 145985-09-7 Sourcing Guide: A Phenylethanoid Glycoside with Defined Pharmacological Benchmarks


Crenatoside (CAS 145985-09-7) is a phenylethanoid glycoside first isolated from the aerial parts of the parasitic plant Orobanche crenata and characterized by a fused 1,4-dioxane motif linking a caffeoyl ester to a 3,4-dihydroxyphenylethanol aglycone . Its molecular formula is C29H34O15 with a molecular weight of 622.57 g/mol . Unlike the more abundant and widely studied in-class analog acteoside (verbascoside), crenatoside possesses a unique annulated framework that alters its conformational flexibility and hydrogen-bonding capacity, a structural distinction that has been systematically exploited in recent synthetic campaigns to generate analogs with activities surpassing the parent compound .

Why Crenatoside Cannot Be Generically Substituted by Acteoside or Verbascoside in Targeted Research Applications


Although crenatoside and acteoside (verbascoside) share the phenylethanoid glycoside scaffold and are often co-isolated from the same plant sources, their quantitative pharmacological profiles diverge substantially across multiple assay systems . In a direct head-to-head study of conjugated diene formation in human low-density lipoprotein, acteoside (IC50 = 0.31 ± 0.01 μM) was approximately 5.5-fold more potent than crenatoside (IC50 = 1.69 ± 0.15 μM) . Conversely, in influenza neuraminidase inhibition, crenatoside serves as a validated lead compound (IC50 = 89.81 μg/mL) with a defined structure-activity relationship, while acteoside lacks documented antiviral activity against this target . In DPPH radical scavenging within the Stemodia maritima phytochemical context, crenatoside was the only component among three tested isolates (stemodin, stemodinoside B, and crenatoside) to exhibit high antioxidant power . Furthermore, crenatoside demonstrates anti-Zika virus activity (EC50 = 34.78 μM) with selectivity superior to ribavirin, a property not reported for acteoside . These divergences underscore that pharmacological activity is exquisitely sensitive to the annulated 1,4-dioxane architecture unique to crenatoside, rendering generic substitution scientifically unsound without target-specific validation.

Crenatoside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


LDL Oxidation Inhibition: Crenatoside vs Acteoside vs Resveratrol in a Single-Study Head-to-Head Comparison

In a direct head-to-head study evaluating the antioxidative effects of seven phenylpropanoid glycosides on human low-density lipoprotein (LDL), crenatoside (compound 6) suppressed Cu²⁺-induced conjugated diene formation with an IC50 of 1.69 ± 0.15 μM. By comparison, acteoside (compound 3) was approximately 5.5-fold more potent (IC50 = 0.31 ± 0.01 μM), and both compounds substantially outperformed the reference antioxidant resveratrol (IC50 = 6.75 ± 1.05 μM) . This head-to-head dataset establishes the relative potency ranking of crenatoside within its in-class family under identical experimental conditions.

Antioxidant LDL oxidation Cardiovascular

DPPH Radical Scavenging: Crenatoside Demonstrates Superior Antioxidant Power Over Co-Isolated Stemodin and Stemodinoside B

In a phytochemical study of Stemodia maritima, three isolated compounds—stemodin, stemodinoside B, and crenatoside—were tested for antioxidant activity using the DPPH free radical scavenging assay. Among the components tested, only crenatoside isolated from the roots showed a high antioxidant power, whereas stemodin and stemodinoside B exhibited no meaningful radical scavenging activity and instead displayed antibacterial properties . This intra-plant comparative analysis demonstrates that crenatoside is the sole contributor to the antioxidant capacity among the major diterpenoid and glycosidic constituents co-occurring in the same botanical matrix.

DPPH Free radical scavenging Phytochemistry

Anti-Zika Virus Activity: Crenatoside Demonstrates Superior Potency and Selectivity Over Ribavirin Positive Control

Crenatoside, isolated from the ethyl acetate extract of Tecoma stans var. stans trunk, was tested in vitro against Zika virus using the MTT colorimetric method. Crenatoside exhibited an EC50 of 34.78 μM (21.64 μg/mL), which represents an approximately 11.1-fold improvement in potency over the positive control ribavirin (EC50 = 386.84 μM). Furthermore, the selectivity index of crenatoside was at least 2.5 times higher than the tested ethanolic extracts and 11.1 times more favorable than ribavirin, indicating a wider therapeutic window . This anti-Zika activity profile has not been reported for the closely related analog acteoside.

Antiviral Zika virus Flavivirus

Influenza Neuraminidase Inhibition: Crenatoside as a Validated Lead Compound with Quantified Structure-Activity Relationship Baseline

Crenatoside was identified as a novel effective influenza neuraminidase (NA) inhibitor from Pogostemon cablin and selected as the lead compound for a systematic structure-activity relationship (SAR) study. In a convergent synthetic campaign, crenatoside itself exhibited an IC50 of 89.81 μg/mL against NAs. The optimized synthetic analog compound 2h achieved an IC50 of 27.77 μg/mL, representing a 3-fold improvement in potency over the parent crenatoside scaffold . This quantitative SAR trajectory demonstrates that crenatoside serves as a chemically tractable starting point for antiviral optimization, with defined potency benchmarks and synthetic accessibility.

Influenza Neuraminidase inhibitor Antiviral

Neuroprotection: Crenatoside Upregulates cAMP/PKA/CREB Pathway and Reduces Oxidative Stress in D-Galactose-Induced PC12 Cell Injury

In a mechanistic study using D-galactose-induced PC12 neurocyte injury as a cellular aging model, crenatoside (designated OC4) was investigated for neuroprotective effects via the cAMP/PKA/CREB signaling pathway. Treatment with crenatoside for 24 h significantly increased PKA, cAMP, BDNF, and superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA) and lactate dehydrogenase (LDH) levels compared to the D-galactose-injured group (P < 0.05 for all parameters). The phosphorylated CREB (p-CREB) expression was increased in a dose-dependent manner (r = 0.903, P < 0.01). Notably, pretreatment with the PKA-specific inhibitor H-89 abolished these protective effects, confirming pathway specificity . While acteoside and verbascoside have been separately studied for neuroprotection, no published study has directly compared crenatoside with these analogs in the same PC12/D-galactose model system.

Neuroprotection PC12 cells cAMP/PKA/CREB

Crenatoside Procurement Decision Matrix: Evidence-Based Application Scenarios for Research and Industrial Use


Antiviral Drug Discovery Campaigns Targeting Flaviviruses and Influenza

Crenatoside is the only phenylethanoid glycoside with published quantitative activity against both Zika virus (EC50 = 34.78 μM, 11.1-fold more potent than ribavirin) and influenza neuraminidase (IC50 = 89.81 μg/mL as lead compound with defined SAR) . Medicinal chemistry groups pursuing natural-product-inspired antiviral optimization should procure crenatoside as the starting scaffold rather than acteoside, which lacks these specific antiviral data. The availability of a published synthetic route and characterized analogs with improved potency (e.g., compound 2h, 3-fold more active against NA) further supports crenatoside as a tractable lead for hit-to-lead campaigns .

Cardiovascular Antioxidant Research Requiring Defined LDL Oxidation Benchmarks

For investigators studying oxidative modification of low-density lipoprotein, crenatoside provides a quantitatively characterized antioxidant profile with validated potency relative to both in-class (acteoside) and out-of-class (resveratrol) comparators in the same experimental system . Crenatoside (IC50 = 1.69 ± 0.15 μM) is less potent than acteoside (IC50 = 0.31 ± 0.01 μM) but approximately 4-fold more potent than resveratrol (IC50 = 6.75 ± 1.05 μM), making it suitable for studies where acteoside-level potency is not required and a distinct structural chemotype is desired for polypharmacology or selectivity profiling .

Neuroscience Studies of cAMP/PKA/CREB-Mediated Neuroprotection

Crenatoside is mechanistically validated to upregulate the cAMP/PKA/CREB signaling pathway with a strong dose-response correlation (r = 0.903, P < 0.01) and to concurrently increase BDNF and SOD while decreasing MDA and LDH in a PC12 neuronal injury model . The pathway specificity was confirmed by abolition of protective effects upon pretreatment with the PKA inhibitor H-89 . Neuroscience researchers investigating CREB-mediated cognitive protection or screening for neurodegenerative disease interventions should prioritize crenatoside over other phenylethanoid glycosides for which this specific pathway mechanism has not been experimentally demonstrated.

Botanical Standardization and Phytochemical Fingerprinting of Orobanche and Tecoma Species

Crenatoside serves as a species-specific chemical marker for several Orobanche taxa and has been isolated and characterized from O. crenata, O. caerulescens, and O. coerulescens, as well as from Tecoma stans var. stans . In contrast to the ubiquitous acteoside, crenatoside's occurrence is taxonomically restricted, making it valuable for botanical authentication and quality control. The compound's unique 1,4-dioxane-fused architecture also makes it distinguishable from acteoside by standard HPLC and MS methods, supporting its use as a reference standard in pharmacopoeial monographs .

Quote Request

Request a Quote for crenatoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.